N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-4-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of alkylated or acylated pyrazoles.
Scientific Research Applications
N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: A κ-opioid receptor antagonist with high affinity for human, rat, and mouse KOR.
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-: A compound with a similar pyrazole structure but different functional groups.
Uniqueness
N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific alkyl substitutions, which confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-11(2)8-18-9-13(6-16-18)5-15-14-7-17-19(10-14)12(3)4/h6-7,9-12,15H,5,8H2,1-4H3 |
InChI Key |
FLBNWGWOZFITGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
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